molecular formula C23H31N3O4S2 B2905859 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251617-37-4

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B2905859
CAS No.: 1251617-37-4
M. Wt: 477.64
InChI Key: LJSWBLHZZFLLIQ-UHFFFAOYSA-N
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Description

3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods allow for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxyphenyl and piperazine moieties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of the S100A2-p53 protein-protein interaction, which plays a crucial role in cancer cell proliferation . The compound binds to the S100A2 protein, preventing its interaction with p53 and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide include other piperazine derivatives and sulfonamide compounds. Examples include sildenafil impurity A and various indole derivatives .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit specific protein-protein interactions, such as S100A2-p53, highlights its potential as a targeted therapeutic agent .

Properties

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-17-6-8-18(9-7-17)24-23(27)22-21(10-15-31-22)32(28,29)26-13-11-25(12-14-26)19-4-3-5-20(16-19)30-2/h3-5,10,15-18H,6-9,11-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSWBLHZZFLLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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